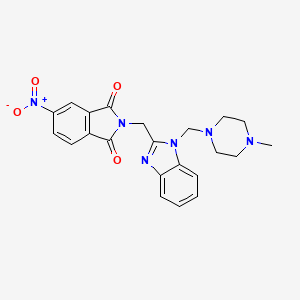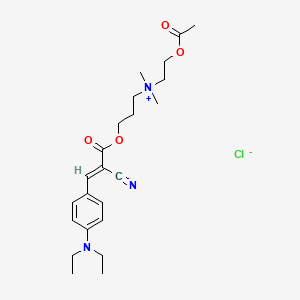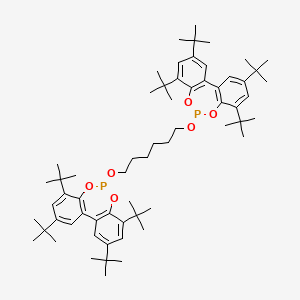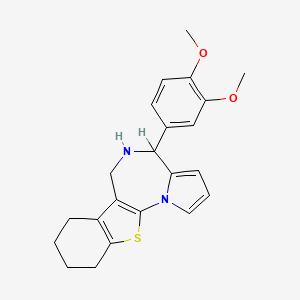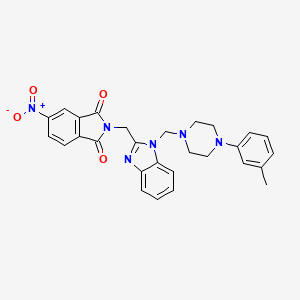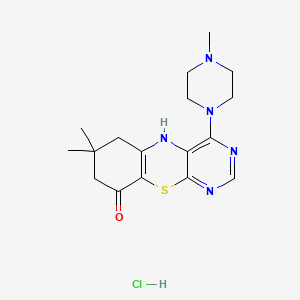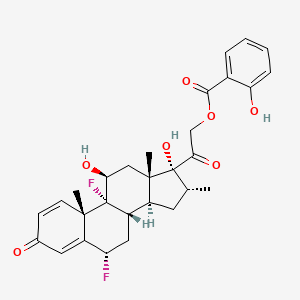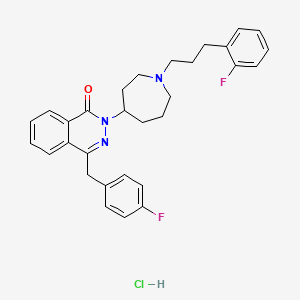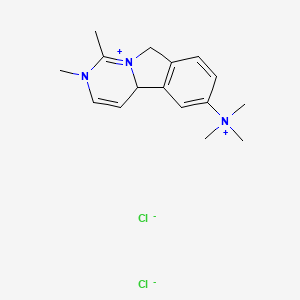
9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride is a chemical compound known for its unique structure and properties It is a derivative of pyridoindole, characterized by the presence of a trimethylammonio group and two chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride typically involves the alkylation of pyridoindole derivatives. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethylammonio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridoindole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced analogs.
Applications De Recherche Scientifique
9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Pyrido(3,4-b)indole: A parent compound with similar structural features but lacking the trimethylammonio group.
7-Hydroxy-1,2-dimethyl-9H-pyrido(3,4-b)indolium: A hydroxylated analog with different chemical properties.
Uniqueness
The presence of the trimethylammonio group in 9H-Pyrido(3,4-b)indolium, 1,2-dimethyl-6-trimethylammonio-, dichloride imparts unique chemical and biological properties, making it distinct from its analogs. This functional group enhances its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
102207-62-5 |
|---|---|
Formule moléculaire |
C16H23Cl2N3 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
(1,2-dimethyl-4a,9-dihydropyrimido[6,1-a]isoindol-10-ium-6-yl)-trimethylazanium;dichloride |
InChI |
InChI=1S/C16H23N3.2ClH/c1-12-17(2)9-8-16-15-10-14(19(3,4)5)7-6-13(15)11-18(12)16;;/h6-10,16H,11H2,1-5H3;2*1H/q+2;;/p-2 |
Clé InChI |
ZUQNLUWVURXXEW-UHFFFAOYSA-L |
SMILES canonique |
CC1=[N+]2CC3=C(C2C=CN1C)C=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


